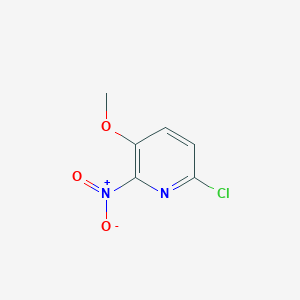

6-Chloro-3-methoxy-2-nitropyridine

Description

BenchChem offers high-quality 6-Chloro-3-methoxy-2-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-methoxy-2-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-methoxy-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAKOOHPKGWCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287804 | |

| Record name | Pyridine, 6-chloro-3-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616526-81-8 | |

| Record name | Pyridine, 6-chloro-3-methoxy-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616526-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 6-chloro-3-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-3-methoxy-2-nitropyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their versatile reactivity and ability to interact with a wide range of biological targets. Among these, nitropyridines stand out as particularly valuable intermediates due to the strong electron-withdrawing nature of the nitro group, which activates the pyridine ring for various chemical transformations. This guide provides a comprehensive technical overview of a specific, yet important isomer: 6-Chloro-3-methoxy-2-nitropyridine. While less documented than some of its isomers, its unique substitution pattern offers distinct possibilities for the synthesis of novel compounds.

This document will delve into the fundamental properties of 6-Chloro-3-methoxy-2-nitropyridine, including its molecular weight, and explore a plausible synthetic pathway based on established pyridine chemistry. Furthermore, we will examine its expected reactivity, with a focus on nucleophilic aromatic substitution, and discuss its potential applications in drug discovery and other fields. Finally, a predictive analysis of its spectroscopic characteristics will be provided to aid in its identification and characterization.

Core Molecular Attributes

6-Chloro-3-methoxy-2-nitropyridine is a polysubstituted pyridine with the chemical formula C₆H₅ClN₂O₃. Its molecular structure features a pyridine ring substituted with a chloro group at the 6-position, a methoxy group at the 3-position, and a nitro group at the 2-position.

| Property | Value | Source |

| Molecular Weight | 188.57 g/mol | [1] |

| CAS Number | 1616526-81-8 | [2] |

| Chemical Formula | C₆H₅ClN₂O₃ | [2] |

Proposed Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 6-Chloro-3-methoxy-2-nitropyridine.

Step 1: Nitration of 3-Methoxypyridine

The initial step involves the electrophilic nitration of 3-methoxypyridine to introduce the nitro group onto the pyridine ring. The methoxy group is an ortho-, para-directing group. However, in the acidic conditions of nitration, the pyridine nitrogen will be protonated, becoming a strong deactivating group. The directing effects of the methoxy and the pyridinium nitrogen will influence the position of nitration. Nitration is expected to occur at the 2-position, which is ortho to the methoxy group and meta to the deactivated pyridinium nitrogen.

Experimental Protocol (Hypothetical):

-

To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.

-

Slowly add 3-methoxypyridine, maintaining the temperature below 10 °C.

-

Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter, wash with cold water, and dry to obtain 3-methoxy-2-nitropyridine.

Step 2: N-Oxidation of 3-Methoxy-2-nitropyridine

The introduction of a chlorine atom at the 6-position of a pyridine ring can be challenging. A common strategy to activate the 6-position for nucleophilic attack is through the formation of an N-oxide. The N-oxide group is electron-withdrawing and can activate the positions ortho and para to it for nucleophilic substitution.

Experimental Protocol (Hypothetical):

-

Dissolve 3-methoxy-2-nitropyridine in a suitable solvent such as acetic acid or chloroform.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise to the solution.

-

Heat the reaction mixture gently (e.g., 60-70 °C) for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the excess peroxy acid can be quenched, and the product extracted into an organic solvent.

-

Purification by column chromatography would yield 3-methoxy-2-nitropyridine-N-oxide.

Step 3: Chlorination of 3-Methoxy-2-nitropyridine-N-oxide

The final step is the chlorination of the N-oxide. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for this transformation. The reaction proceeds via an initial attack of the N-oxide oxygen on the chlorinating agent, followed by nucleophilic attack of a chloride ion at the activated 6-position (para to the N-oxide).

Experimental Protocol (Hypothetical):

-

Carefully add 3-methoxy-2-nitropyridine-N-oxide to an excess of phosphorus oxychloride.

-

Heat the reaction mixture under reflux for several hours.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base to precipitate the crude product.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purify the crude product by recrystallization or column chromatography to obtain 6-Chloro-3-methoxy-2-nitropyridine.

Reactivity and Synthetic Utility

The chemical reactivity of 6-Chloro-3-methoxy-2-nitropyridine is primarily dictated by the interplay of its three substituents on the pyridine ring. The nitro group at the 2-position, being a strong electron-withdrawing group, significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAF).[3]

The chlorine atom at the 6-position is a good leaving group, making this position susceptible to displacement by a variety of nucleophiles. This is further enhanced by the electronic influence of the nitro group. Common nucleophiles that can be employed include amines, alkoxides, and thiols, allowing for the introduction of a wide range of functional groups at the 6-position.

Caption: General scheme for nucleophilic aromatic substitution.

The methoxy group at the 3-position is an electron-donating group, which can influence the regioselectivity of further reactions. The nitro group itself can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂), providing a handle for further functionalization, such as diazotization or acylation.[4]

Applications in Research and Drug Development

Substituted nitropyridines are crucial building blocks in the synthesis of a wide array of biologically active molecules.[3] While specific applications for 6-Chloro-3-methoxy-2-nitropyridine are not extensively reported, its structural motifs are present in compounds with known pharmacological activities.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The ability to introduce various substituents at the 6-position through nucleophilic aromatic substitution makes 6-Chloro-3-methoxy-2-nitropyridine a valuable starting material for the synthesis of libraries of potential kinase inhibitors.

-

Antibacterial and Antifungal Agents: Pyridine derivatives have a long history as antimicrobial agents. The specific substitution pattern of this molecule could be exploited to develop new antibacterial or antifungal compounds.

-

Materials Science: The electron-deficient nature of the nitropyridine ring makes it an interesting component for the design of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Physicochemical and Spectroscopic Characterization (Predictive Analysis)

| Parameter | Predicted Value/Observation | Justification |

| Appearance | Likely a pale yellow to white crystalline solid | Similar substituted nitropyridines are often solids at room temperature.[5] |

| Melting Point | Expected to be in the range of 70-100 °C | Based on the melting points of isomeric compounds like 2-chloro-6-methoxy-3-nitropyridine (78-80 °C).[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to coupling with each other. A singlet corresponding to the methoxy group protons would be expected in the upfield region (around 3.9-4.1 ppm).

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule. The chemical shifts would be influenced by the nature and position of the substituents. The carbon attached to the nitro group would be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by several key absorption bands:

-

NO₂ stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group, typically observed around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-Cl stretching: A band in the fingerprint region, likely around 700-800 cm⁻¹.

-

C-O stretching: A characteristic C-O stretching band for the methoxy group, expected around 1250 cm⁻¹.

-

Aromatic C-H and C=C/C=N stretching: Bands corresponding to the aromatic ring vibrations.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) at m/z 188, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of the nitro group, methoxy group, and chlorine atom.

Safety and Handling

As with all nitrated aromatic compounds, 6-Chloro-3-methoxy-2-nitropyridine should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

6-Chloro-3-methoxy-2-nitropyridine, with a molecular weight of 188.57 g/mol , represents a valuable, albeit under-explored, building block for organic synthesis. Its unique substitution pattern, featuring a reactive chloro group activated by a nitro group, makes it a promising precursor for the development of novel compounds in medicinal chemistry and materials science. While a definitive synthetic protocol and complete spectroscopic characterization are yet to be widely published, this guide provides a robust, scientifically-grounded framework for its synthesis, reactivity, and potential applications. As research into novel heterocyclic compounds continues to expand, the utility of versatile intermediates like 6-Chloro-3-methoxy-2-nitropyridine is poised to grow.

References

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine.

- Krasavin, M., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(24), 5899.

- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

- Almansour, A. I., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(11), 3186.

- Szafran, M., et al. (2018). Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations. Journal of Molecular Structure, 1171, 869-881.

-

ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]

-

YouTube. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

A-Z Chemical Network. (n.d.). 6-Chloro-2-methoxy-3-nitropyridine. Retrieved from [Link]

-

J&K Scientific Ltd. (n.d.). 6-Chloro-3-methoxy-2-nitropyridine. Retrieved from [Link]

- Journal of the Chemical Society. (1965). Syntheses of Heterocyclic Compounds. Part X. Halogen-substituted N-Oxides. 2096-2101.

- Molecules. (2001).

-

ResearchGate. (n.d.). The spectroscopic characterization of the methoxy radical. I. Rotationally resolved à A21–X̃ E2 electronic spectra of CH3O. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

-

PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Retrieved from [Link]

-

NSJ Prayoglife. (n.d.). 3-Methoxy-2-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-methoxy-3-nitropyridine. Retrieved from [Link]

Sources

Technical Monograph: 6-Chloro-3-methoxy-2-nitropyridine

[1]

Introduction & Strategic Significance

6-Chloro-3-methoxy-2-nitropyridine represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization pattern. It features three distinct reactive handles on a pyridine core:[1]

-

C6-Chlorine: An electrophilic site activated for Nucleophilic Aromatic Substitution (

). -

C2-Nitro Group: An electron-withdrawing group that activates the C6 position and serves as a masked amino group (precursor to 2-aminopyridines).

-

C3-Methoxy Group: An electron-donating substituent that modulates the electronic properties of the ring and can function as a hydrogen bond acceptor or be deprotected to a hydroxyl group.

This specific substitution pattern (2-Nitro, 3-Methoxy, 6-Chloro) is critical for developing fused bicyclic systems, such as pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines , which are frequent pharmacophores in oncology (e.g., MET, ALK, and EGFR inhibitors).

Chemical Profile & Properties[1][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 6-Chloro-3-methoxy-2-nitropyridine |

| CAS Number | 1616526-81-8 |

| Molecular Formula | |

| Molecular Weight | 188.57 g/mol |

| Appearance | Pale yellow to yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Key Isomers | 2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8)2-Chloro-5-methoxy-3-nitropyridine (CAS 75711-00-1) |

Critical Note on Isomerism: Researchers must verify the CAS number. The 2-chloro-6-methoxy isomer is more common in general catalogs but possesses a different reactivity profile (nitro is meta to chlorine in that isomer, whereas it is para in the target compound).

Synthetic Pathways[10][11][12]

The synthesis of 6-Chloro-3-methoxy-2-nitropyridine is governed by the directing effects of the substituents. The most direct and chemically logical route involves the nitration of 2-chloro-5-methoxypyridine (also known as 6-chloro-3-methoxypyridine).

Route 1: Electrophilic Nitration (Primary Pathway)

This pathway leverages the strong ortho-directing effect of the methoxy group.

-

Starting Material: 2-Chloro-5-methoxypyridine.

-

Reagents: Fuming Nitric Acid (

), Sulfuric Acid ( -

Mechanism:

-

The methoxy group at C5 activates the positions ortho to it (C4 and C6).

-

The C2 position is blocked by Chlorine.[1]

-

Nitration preferentially occurs at C6 (which becomes C2 in the final numbering) due to electronic stabilization and the directing power of the alkoxy group, despite the steric environment.

-

Renumbering: The product 2-chloro-5-methoxy-6-nitropyridine is IUPAC numbered as 6-chloro-3-methoxy-2-nitropyridine to give the lowest locant set (2,3,6 vs 2,5,6).

-

Visualization of Synthesis

Figure 1: Synthetic logic flow for the nitration of 2-chloro-5-methoxypyridine.

Reactivity & Functionalization

The chemical value of this scaffold lies in its ability to undergo sequential, regioselective transformations.

A. Nucleophilic Aromatic Substitution ( )

The Chlorine at C6 is highly activated by the para-nitro group at C2.[1] This "push-pull" system (Methoxy push, Nitro pull) makes the C6-Cl bond susceptible to displacement by nucleophiles (amines, thiols, alkoxides).

-

Regioselectivity: Nucleophiles attack C6 exclusively over C2 (occupied by Nitro) or C3 (occupied by Methoxy).

-

Protocol Example: Reaction with a primary amine (

) in the presence of a base (e.g.,

B. Nitro Reduction

The C2-Nitro group can be reduced to a primary amine (

-

Catalytic Hydrogenation:

, Pd/C in MeOH/EtOH. -

Chemical Reduction: Iron (

) powder in Acetic Acid or Tin(II) Chloride ( -

Outcome: Yields 2-amino-3-methoxy-6-chloropyridine (if Cl is retained) or 2,3-diamino derivatives if Cl was previously displaced.

C. Bicyclization Strategy

Combining

-

Displace C6-Cl with an amine (

). -

Reduce C2-

to -

Cyclize with a bifunctional linker (e.g., CDI, triethyl orthoformate) to form Imidazo[4,5-b]pyridines .

Reaction Map

Figure 2: Divergent reactivity pathways:

Applications in Drug Discovery

This scaffold is extensively used in the synthesis of Kinase Inhibitors . The 2-aminopyridine motif (derived from the 2-nitropyridine) is a classic "hinge-binding" element in ATP-competitive inhibitors.

-

Target Classes:

-

ALK/MET Inhibitors: Structural analogs of Crizotinib often utilize substituted aminopyridines.

-

FGFR4 Inhibitors: Covalent inhibitors targeting Cys residues often require an electrophilic warhead attached to a pyridine core.

-

Tubulin Inhibitors: 2-amino-3-nitropyridine derivatives have shown efficacy in disrupting microtubule dynamics.

-

Safety & Handling

-

Hazards: Classified as Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The nitro group can make the compound sensitive to shock or high heat if synthesized in bulk; standard energetic material precautions apply during scale-up.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (Nitrogen oxides emission).

References

-

PubChem Compound Summary. 6-Chloro-3-methoxy-2-nitropyridine (CAS 1616526-81-8).[4] National Center for Biotechnology Information. Link

-

Sigma-Aldrich Product Catalog. 6-Chloro-3-methoxy-2-nitropyridine Properties and Safety Data.Link

-

BenchChem Synthetic Protocols. General Nitration Procedures for Alkyl-halopyridines.Link

- Journal of Medicinal Chemistry.Structure-Activity Relationships of 2-Aminopyridine-based Kinase Inhibitors.

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-3-methoxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 6-Chloro-3-methoxy-2-nitropyridine. As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of this compound's characteristics is essential for its effective utilization in the design and development of novel therapeutic agents and other functional molecules. This document delves into the interplay of the chloro, methoxy, and nitro functional groups, which collectively define the unique reactivity profile of the pyridine core. Detailed experimental protocols, mechanistic insights, and spectroscopic data are presented to offer a practical and in-depth resource for laboratory professionals.

Introduction: The Strategic Importance of a Multifunctional Pyridine Scaffold

6-Chloro-3-methoxy-2-nitropyridine is a highly functionalized heterocyclic compound that has garnered significant attention in the field of organic synthesis, particularly in the realm of drug discovery. The strategic arrangement of its three distinct substituents—a chloro group, a methoxy group, and a nitro group—on the pyridine ring creates a molecule with a rich and predictable reactivity profile. The electron-deficient nature of the pyridine ring, further exacerbated by the potent electron-withdrawing nitro group, activates the molecule for a range of chemical transformations. This guide will explore the fundamental chemical properties that make 6-Chloro-3-methoxy-2-nitropyridine a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Core Chemical Properties

The fundamental properties of 6-Chloro-3-methoxy-2-nitropyridine are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| IUPAC Name | 6-chloro-3-methoxy-2-nitropyridine | [1] |

| CAS Number | 1616526-81-8 | [2] |

| Molecular Formula | C₆H₅ClN₂O₃ | [1] |

| Molecular Weight | 188.57 g/mol | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | 78-80 °C (for the isomer 2-Chloro-6-methoxy-3-nitropyridine) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 6-Chloro-3-methoxy-2-nitropyridine. Below is a summary of expected and reported spectral data.

-

¹H NMR: The proton NMR spectrum of a methoxy-substituted pyridine derivative will typically show a characteristic singlet for the methoxy protons (-OCH₃) in the range of 3.8-4.0 ppm.[4] The aromatic protons on the pyridine ring will appear as doublets or multiplets in the downfield region, typically between 7.0 and 8.5 ppm, with their exact chemical shifts and coupling constants being dependent on the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the methoxy carbon around 55-60 ppm.[4] The aromatic carbons will resonate in the range of 110-160 ppm. The carbon attached to the electron-withdrawing nitro group and the carbon bearing the chloro group will have distinct chemical shifts.

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-Cl stretch: Typically in the range of 800-600 cm⁻¹.

-

C-O (methoxy) stretch: Around 1250-1000 cm⁻¹.

-

NO₂ stretches: Asymmetric and symmetric stretching vibrations for the nitro group are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

Aromatic C=C and C=N stretches: In the 1600-1400 cm⁻¹ region.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass of 6-Chloro-3-methoxy-2-nitropyridine is 187.9989 g/mol .[1] The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of substituents like the chloro, methoxy, or nitro groups.

Synthesis of 6-Chloro-3-methoxy-2-nitropyridine: A Step-by-Step Protocol

A potential synthetic pathway for 6-Chloro-3-methoxy-2-nitropyridine could start from 2,6-dichloropyridine.

Experimental Protocol (Hypothetical)

Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine [6]

-

To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a controlled temperature (e.g., 0-5 °C).

-

To this mixture, add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period (monitoring by TLC is recommended).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by filtration, wash with cold water until neutral, and dry to obtain 2,6-dichloro-3-nitropyridine.

Step 2: Selective Methoxylation to 6-Chloro-3-methoxy-2-nitropyridine

-

Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as methanol.

-

Add a controlled amount of a methoxylating agent, such as sodium methoxide, at a specific temperature. The stoichiometry is critical to achieve selective substitution at one of the chloro positions.

-

Monitor the reaction by TLC. Upon completion, quench the reaction, for example, by adding water.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method like column chromatography or recrystallization to yield 6-Chloro-3-methoxy-2-nitropyridine.

*Note: The regioselectivity of the methoxylation step would need to be carefully controlled and confirmed experimentally, as substitution could potentially occur at either the 2- or 6-position.

Reactivity and Mechanistic Insights: The Interplay of Substituents

The chemical behavior of 6-Chloro-3-methoxy-2-nitropyridine is dominated by the electronic effects of its substituents, making it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions.[7]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of a strongly electron-withdrawing nitro group further depletes the electron density of the ring, making it highly susceptible to attack by nucleophiles. The chloro group at the 6-position serves as an excellent leaving group in SNAr reactions.

The generally accepted mechanism for SNAr is a two-step addition-elimination process.[7]

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chloro leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the nitro group, which significantly stabilizes this intermediate.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion.

The methoxy group, being electron-donating through resonance, can modulate the reactivity and regioselectivity of nucleophilic attack. Its precise influence depends on its position relative to the reacting center and the other substituents.

Applications in Drug Discovery and Development

Substituted pyridines are prevalent scaffolds in a wide range of pharmaceuticals. 6-Chloro-3-methoxy-2-nitropyridine serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for oncology.[8][9]

Kinase inhibitors are a major class of targeted cancer therapies.[10] The pyridine core can mimic the hydrogen-bonding interactions of the adenine region of ATP in the kinase active site. The functional groups on 6-Chloro-3-methoxy-2-nitropyridine allow for the introduction of various side chains to optimize binding affinity, selectivity, and pharmacokinetic properties. For example, the chloro group can be displaced by various nitrogen, oxygen, or sulfur nucleophiles to introduce functionalities that can interact with specific amino acid residues in the kinase ATP-binding pocket. The nitro group can be reduced to an amino group, which can then be further functionalized.

While specific examples of marketed drugs directly synthesized from 6-Chloro-3-methoxy-2-nitropyridine are not prominently documented, its structural motifs are found in numerous kinase inhibitors. The reactivity of similar chloronitropyridines is well-established in the synthesis of potent kinase inhibitors, such as those targeting Monopolar Spindle 1 (MPS1) kinase.[11]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 6-Chloro-3-methoxy-2-nitropyridine.

-

Hazard Identification: This compound is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-3-methoxy-2-nitropyridine is a strategically important synthetic intermediate whose value lies in the predictable and versatile reactivity conferred by its unique combination of functional groups. The interplay between the electron-withdrawing nitro group, the labile chloro leaving group, and the modulating methoxy group makes it an ideal substrate for nucleophilic aromatic substitution reactions. This property has been and will continue to be exploited by medicinal chemists and process development scientists for the efficient construction of complex molecular targets, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. A thorough understanding of its chemical properties, as detailed in this guide, is paramount for unlocking its full potential in innovative chemical synthesis.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 11, 2026, from [Link]

-

The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10797703, 6-Chloro-2-methoxy-3-nitropyridine. PubChem. Retrieved February 11, 2026, from [Link]

-

The Organic Chemistry Tutor. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 11, 2026, from [Link]

-

Terrier, F., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 18(11), 13664-13689. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795029, 2-Chloro-6-methoxy-3-nitropyridine. PubChem. Retrieved February 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10797703, 6-Chloro-2-methoxy-3-nitropyridine. PubChem. Retrieved February 11, 2026, from [Link]

-

Amendt, D. A., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved February 11, 2026, from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved February 11, 2026, from [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14373-14446. [Link]

-

Boschelli, D. H., et al. (2004). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 47(27), 6666-6668. [Link]

-

Li, Y., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Journal of Medicinal Chemistry, 68(1), 1-25. [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of 2-chloro-6-methyl pyridine. Retrieved February 11, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jk-sci.com [jk-sci.com]

- 3. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]

- 11. mdpi.com [mdpi.com]

- 12. 6-Chloro-2-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-3-methoxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloro-3-methoxy-2-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, physicochemical properties, potential synthetic pathways, reactivity, and safety considerations, offering a foundational resource for its application in research and development.

Chemical Identity and Physicochemical Properties

6-Chloro-3-methoxy-2-nitropyridine is a distinct isomer within the chloromethoxynitropyridine family. Precise identification is crucial to avoid confusion with its isomers, such as 6-chloro-2-methoxy-3-nitropyridine.

Table 1: Chemical Identifiers for 6-Chloro-3-methoxy-2-nitropyridine

| Identifier | Value | Source |

| IUPAC Name | 6-chloro-3-methoxy-2-nitropyridine | J&K Scientific[1] |

| CAS Number | 1616526-81-8 | J&K Scientific[1] |

| Molecular Formula | C₆H₅ClN₂O₃ | J&K Scientific[1] |

| InChIKey | BSAKOOHPKGWCJR-UHFFFAOYSA-N | J&K Scientific[1] |

The physicochemical properties of a compound are fundamental to designing experimental protocols and predicting its behavior in various systems. While extensive experimental data for this specific isomer is not widely published, predicted values from computational models provide a useful starting point.

Table 2: Predicted Physicochemical Properties of 6-Chloro-3-methoxy-2-nitropyridine

| Property | Predicted Value |

| Molecular Weight | 188.57 g/mol |

| Boiling Point | 334.9 ± 37.0 °C |

| Density | 1.445 ± 0.06 g/cm³ |

| pKa | -13.33 ± 0.10 |

| Appearance | Light yellow to yellow solid |

Note: These properties are predicted and should be confirmed by experimental analysis.

Synthesis Strategies: A Proposed Pathway

The foundational logic for this multi-step synthesis is the regioselective introduction of the nitro and methoxy groups onto the pyridine core, leveraging the directing effects of the existing substituents at each stage.

Caption: Proposed two-step synthesis of 6-Chloro-3-methoxy-2-nitropyridine.

Step 1: Nitration of 2,6-Dichloropyridine

The initial and critical step is the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine. This reaction is a well-established electrophilic aromatic substitution. The presence of the two electron-withdrawing chlorine atoms deactivates the pyridine ring, necessitating strong nitrating conditions. The nitro group is directed to the 3-position, which is the least deactivated position.

Experimental Protocol (Adapted from similar syntheses):

-

To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a controlled temperature (e.g., 20-25 °C).[2][3]

-

Carefully add a nitrating agent, such as a mixture of concentrated nitric acid and oleum or potassium nitrate, while maintaining a low temperature to control the exothermic reaction.[3][4]

-

After the addition is complete, the reaction mixture is typically heated (e.g., to 100-120 °C) for several hours to drive the reaction to completion.[3]

-

Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto ice water, which precipitates the product.[2][3]

-

The solid 2,6-dichloro-3-nitropyridine is then collected by filtration, washed with water to remove residual acid, and dried.

Causality Behind Experimental Choices:

-

Strong Acid Medium: The use of concentrated sulfuric acid protonates the pyridine nitrogen, further deactivating the ring. It also serves as a solvent and a dehydrating agent.

-

Controlled Temperature: The initial addition is performed at a low temperature to manage the exothermicity of mixing strong acids. The subsequent heating provides the necessary activation energy for the nitration of the deactivated ring.

-

Quenching in Ice Water: This procedure serves to both stop the reaction and precipitate the organic product, which has low solubility in aqueous media, while the inorganic acids remain in solution.

Step 2: Regioselective Methoxylation

The second proposed step involves the nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms in 2,6-dichloro-3-nitropyridine with a methoxy group. The key to obtaining the desired isomer is the regioselectivity of this reaction.

The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. In 2,6-dichloro-3-nitropyridine, the chlorine atom at the 2-position is ortho to the nitro group, while the chlorine at the 6-position is para to the nitro group. Both positions are activated. However, the position ortho to the nitro group (C2) is generally more activated due to the strong electron-withdrawing inductive and resonance effects of the adjacent nitro group. This would typically favor the formation of 2-methoxy-6-chloro-3-nitropyridine.

To achieve the synthesis of 6-chloro-3-methoxy-2-nitropyridine, a different starting material or a synthetic route that allows for the introduction of the methoxy group at the 3-position would be necessary. An alternative, though less direct, approach might involve the synthesis of a 3-hydroxy-2-nitropyridine derivative followed by methylation. However, without specific literature precedence for this isomer, this remains a theoretical consideration.

The synthesis of a related compound, 2-amino-6-methoxy-3-nitropyridine, proceeds via the methoxylation of 2-amino-6-chloro-3-nitropyridine.[5] In this case, the amino group at the 2-position directs the substitution of the chloro group at the 6-position. This highlights the importance of the directing effects of substituents in determining the outcome of nucleophilic aromatic substitution on the pyridine ring.

Chemical Reactivity and Potential Applications

The reactivity of 6-chloro-3-methoxy-2-nitropyridine is dictated by the interplay of its functional groups on the electron-deficient pyridine ring.

Caption: Key reaction sites on 6-Chloro-3-methoxy-2-nitropyridine.

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the nitro group.[6] This makes it a valuable site for introducing a variety of functional groups.

Potential Reactions:

-

Amination: Reaction with primary or secondary amines can introduce substituted amino groups, a common strategy in the synthesis of bioactive molecules.

-

Thiolation: Reaction with thiols can be used to introduce sulfur-containing moieties.

-

Cross-Coupling Reactions: The chloro group can potentially participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, further diversifying the molecular scaffold.

Reduction of the Nitro Group

The nitro group at the 2-position can be readily reduced to an amino group using standard methodologies, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Fe or Sn in the presence of HCl).[5] The resulting 2-amino-6-chloro-3-methoxypyridine is a versatile intermediate, with the amino group providing a handle for a wide range of further chemical transformations, including diazotization and amide bond formation.

Applications in Medicinal Chemistry

While specific biological activities of 6-chloro-3-methoxy-2-nitropyridine are not extensively documented, substituted nitropyridines are a well-established class of compounds in drug discovery.[7] The pyridine scaffold is a common feature in many FDA-approved drugs.

The functional groups present in 6-chloro-3-methoxy-2-nitropyridine make it an attractive building block for the synthesis of compound libraries for screening against various biological targets. The ability to selectively modify the molecule at the 6-position (via SNAr) and the 2-position (after reduction of the nitro group) allows for the systematic exploration of the structure-activity relationship (SAR) of novel chemical entities.

Safety and Handling

Detailed toxicological data for 6-chloro-3-methoxy-2-nitropyridine is not available. Therefore, it is imperative to handle this compound with the utmost care, treating it as a potentially hazardous substance. The safety precautions should be based on the known hazards of structurally related compounds, such as other chloronitropyridines.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8][9][10]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[8][9]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

Table 3: GHS Hazard Classifications for a Structurally Similar Compound (6-chloro-2-methoxy-3-nitropyridine)

| Hazard Statement | Classification |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: PubChem CID 10797703[11] Disclaimer: These classifications are for a related isomer and should be used as a precautionary guide only. A substance-specific risk assessment should be conducted before handling 6-chloro-3-methoxy-2-nitropyridine.

Disposal:

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous chemical waste.

Conclusion

6-Chloro-3-methoxy-2-nitropyridine is a synthetically interesting molecule with potential as a versatile building block in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is currently limited, this guide provides a comprehensive overview based on its chemical structure and the known chemistry of related compounds. The proposed synthetic pathway offers a logical starting point for its preparation, and the discussion of its reactivity highlights its potential for the creation of diverse molecular architectures. As with any chemical, it is crucial to handle 6-chloro-3-methoxy-2-nitropyridine with appropriate safety precautions until more specific toxicological data becomes available. This guide serves as a foundational resource to stimulate further research and application of this promising chemical entity.

References

- CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google P

- US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google P

- An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine - Benchchem. (URL: not available)

-

6-Chloro-2-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 10797703 - PubChem. (URL: [Link])

-

2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem. (URL: [Link])

-

Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters - ACS Publications. (URL: [Link])

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (URL: [Link])

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google P

-

8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - MDPI. (URL: [Link])

-

Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (URL: [Link])

-

(PDF) 2,6-Dichloro-3-nitropyridine - ResearchGate. (URL: [Link])

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P

-

3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

Nitropyridines, Their Synthesis and Reactions - ResearchGate. (URL: [Link])

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (URL: [Link])

-

Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. (URL: [Link])

-

Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (URL: [Link])

-

13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - MDPI. (URL: [Link])

-

Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P

-

MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions | Analytical Chemistry - ACS Publications. (URL: [Link])

-

6-Methoxy-2-Methyl-3-Nitropyridine - Pipzine Chemicals. (URL: [Link])

-

Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130) - European Commission. (URL: [Link])

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 3. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 6-Chloro-2-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 6-Chloro-3-methoxy-2-nitropyridine

This is a comprehensive technical guide on the synthesis of 6-Chloro-3-methoxy-2-nitropyridine (CAS: 1616526-81-8).[1][2][3] This document is structured for researchers and process chemists, focusing on regiochemical control, scalability, and safety.[3]

CAS: 1616526-81-8 | Formula: C₆H₅ClN₂O₃ | MW: 188.57 g/mol [1][2][3]

Executive Technical Summary

6-Chloro-3-methoxy-2-nitropyridine is a high-value heterocyclic building block, primarily utilized in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs) and other medicinal kinase inhibitors.[1][2][3] Its structural uniqueness lies in the 2,3,6-substitution pattern , which allows for orthogonal functionalization:

-

C-2 (Nitro): Precursor for amines via reduction (catalytic hydrogenation or Fe/NH₄Cl).[1][3]

-

C-6 (Chloro): Site for SₙAr displacement or Suzuki-Miyaura coupling.[1][2][3]

-

C-3 (Methoxy): Stable electron-donating group (EDG) modulating electronic properties.[1][2][3]

This guide details the Direct Regioselective Nitration route, which is the most atom-economical approach, while addressing the critical challenge of isomer separation.[3]

Retrosynthetic Analysis & Strategy

The primary synthetic challenge is achieving the correct regiochemistry during the introduction of the nitro group.[3]

The Regiochemical Logic

The precursor, 2-chloro-5-methoxypyridine , possesses two sites activated by the methoxy group (ortho-direction):

-

Position 4 (Beta to N): Sterically accessible but electronically less favored for nitration compared to the alpha position in this specific electronic environment.[1]

-

Position 6 (Alpha to N): The target site.[1] In 3-alkoxypyridines, electrophilic substitution (nitration) strongly favors the C-2 position (alpha to nitrogen, ortho to alkoxy).[1][3] By analogy, for 2-chloro-5-methoxypyridine, the C-6 position acts as this "alpha-ortho" sweet spot.[1][2][3]

Route Selection:

-

Route A (Recommended): Nitration of 2-chloro-5-methoxypyridine.[1][2][3]

-

Route B (Alternative): Chlorination of 3-methoxy-2-nitropyridine N-oxide.[1][2][3]

Pathway Visualization

[1][2][4]

Detailed Experimental Protocol

Objective: Synthesis of 6-Chloro-3-methoxy-2-nitropyridine via Nitration. Scale: 100 g Input (Scalable to kg).

Materials & Reagents

| Reagent | Role | Equiv. | Specifications |

| 2-Chloro-5-methoxypyridine | Substrate | 1.0 | Purity >98% |

| Sulfuric Acid (H₂SO₄) | Solvent/Catalyst | 5.0 vol | Conc. (98%) |

| Fuming Nitric Acid (HNO₃) | Nitrating Agent | 1.5 | >90% (Red Fuming preferred) |

| Dichloromethane (DCM) | Extraction | - | ACS Grade |

| Sodium Bicarbonate | Neutralization | - | Sat.[1][2][3] Aqueous Solution |

Step-by-Step Methodology

Step 1: Acid Solution Preparation (Exothermic)

-

Charge a 1L 3-neck round-bottom flask (RBF) with Sulfuric Acid (500 mL) .

-

Cool the acid to 0–5°C using an ice/salt bath.

-

Add 2-Chloro-5-methoxypyridine (100 g) dropwise over 45 minutes. Note: The addition is exothermic. Maintain internal temperature <10°C to prevent decomposition.

Step 2: Nitration

-

Prepare a dropping funnel with Fuming Nitric Acid (1.5 equiv) .[1][3]

-

Add HNO₃ dropwise to the reaction mixture while vigorously stirring.

-

Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for 3–5 hours . Monitor reaction progress via TLC (30% EtOAc/Hexane) or HPLC.

Step 3: Quenching & Isolation

-

Pour the reaction mixture slowly onto 1.5 kg of Crushed Ice with stirring.

-

The product may precipitate as a yellow solid.[1][3] If solid forms, filter and wash with cold water.[3][4][5]

-

If oil forms or precipitation is incomplete: Extract the aqueous slurry with DCM (3 x 300 mL) .

-

Combine organic layers and wash with Sat.[1][3] NaHCO₃ until pH is neutral (pH ~7).[1][3]

-

Wash with Brine, dry over Anhydrous Na₂SO₄ , and concentrate in vacuo.

Step 4: Purification (Isomer Removal) [1][2]

-

The crude solid typically contains 85-90% target isomer.[1][3]

-

Recrystallization: Dissolve crude solid in hot Ethanol/Water (9:1) or Isopropanol .[1] Cool slowly to 0°C. The target 6-chloro isomer crystallizes more readily than the 4-nitro isomer.[1][3]

Analytical Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified to distinguish the product from its isomers (e.g., 2-chloro-6-methoxy-3-nitropyridine).

| Parameter | Specification (Target) | Distinguishing Feature |

| Appearance | Pale yellow crystalline solid | Isomers often darker yellow/orange.[1][2][3] |

| ¹H NMR (CDCl₃) | δ ~8.3 (d, 1H, C4-H), ~7.5 (d, 1H, C5-H), 4.0 (s, 3H, OMe) | Coupling constant ( |

| LC-MS | [M+H]⁺ = 189.0/191.0 | Chlorine isotope pattern (3:[1][2][3]1) is essential.[1][3] |

| Melting Point | 78–82°C | Distinct from 2-chloro-6-methoxy-3-nitro isomer (mp 67–69°C).[1][2][3] |

NMR Interpretation Logic

In the target 6-Chloro-3-methoxy-2-nitropyridine :

-

The protons are at positions 4 and 5.[3] They are adjacent (ortho).

-

Expect two doublets with a coupling constant

.[1] -

Contrast: If the 4-nitro isomer formed, the protons would be at C2 and C6 (para-like? No, C2 is Cl, C6 is H).[3] Wait, for 2-chloro-5-methoxy-4-nitropyridine, protons are at C3 and C6.[1][2][3] These are para to each other.

would be small (< 1 Hz) or singlets.[1][3]

Safety & Handling (E-E-A-T)

-

Nitration Risks: The reaction involves mixed acids and organic matter.[3] Ensure the cooling system is redundant. Runaway nitrations can lead to explosive decomposition.[1][3]

-

Chemical Hazards:

-

Waste Disposal: Aqueous waste contains high concentrations of acid and nitro-organics.[1][3] Neutralize before disposal and segregate from organic solvents to prevent delayed exotherms.[1][3]

References

-

Regioselectivity in Pyridine Nitration: Deady, L. W., et al. "Synthesis of some 2-nitro- and 2,4-dinitro-pyridines."[1][2][3] Aust. J. Chem., 1982, 35, 2025–2034.[3] (Establishes alpha-nitration preference in 3-alkoxypyridines).

-

Synthesis of Chloronitropyridines: Patent WO2018/136778.[1][3] "Inhibitors of P2X3 Receptors."[1][3] (Describes analogous synthesis of substituted nitropyridine intermediates).

-

Isomer Data: ChemicalBook Entry for CAS 38533-61-8. Link (Provides physical data for the 2-chloro-6-methoxy-3-nitro isomer for comparison).[1][2][3]

-

Nitration Methodology: Patent US7256295B2.[1][3] "Process for producing 2,3-diamino-6-methoxypyridine." Link (Describes nitration conditions for chloro-methoxypyridines).

-

Safety Data: Jubilant Ingrevia SDS for Chloronitropyridines. Link (General handling for chloronitropyridine class).[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Starting Materials for 6-Chloro-3-methoxy-2-nitropyridine

This guide provides a comprehensive technical overview of the synthesis and critical starting materials for 6-chloro-3-methoxy-2-nitropyridine, a key building block for pharmaceutical and agrochemical research and development. The narrative is structured to provide not just procedural steps, but also the underlying chemical principles and field-proven insights to ensure successful and safe execution in a laboratory setting.

Introduction: The Significance of 6-Chloro-3-methoxy-2-nitropyridine

6-Chloro-3-methoxy-2-nitropyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and process development. Its unique arrangement of a chloro, methoxy, and nitro group on the pyridine core offers multiple reaction sites for further chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and specialized agrochemicals. The strategic synthesis of this molecule, therefore, is of paramount importance.

The primary and most industrially viable route to 6-chloro-3-methoxy-2-nitropyridine begins with the readily available starting material, 2,6-dichloropyridine. The synthetic pathway involves two key transformations: the nitration of 2,6-dichloropyridine to form the crucial intermediate 2,6-dichloro-3-nitropyridine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with a methoxide source.

The Cornerstone Starting Material: 2,6-Dichloropyridine

The journey to our target molecule begins with 2,6-dichloropyridine. Its commercial availability and relatively low cost make it an attractive starting point for industrial-scale synthesis.

dot

Caption: Overall synthetic scheme for 6-Chloro-3-methoxy-2-nitropyridine.

Safety and Handling of 2,6-Dichloropyridine

As with any chemical synthesis, a thorough understanding of the safety profile of the starting materials is paramount. 2,6-Dichloropyridine is a toxic and irritating compound.[1][2][3]

Key Safety Precautions:

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1][4] Avoid inhalation of dust or vapors and contact with skin and eyes.[1]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed.

-

First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[2][3]

The Critical Intermediate: Synthesis of 2,6-Dichloro-3-nitropyridine

The introduction of a nitro group onto the 2,6-dichloropyridine ring is a critical step that sets the stage for the subsequent regioselective methoxylation. This is achieved through an electrophilic aromatic substitution reaction.

The Nitration Reaction: Mechanism and Causality

Pyridine is inherently electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene.[6] The presence of two electron-withdrawing chlorine atoms further deactivates the ring. Consequently, harsh reaction conditions, typically a mixture of concentrated nitric acid and sulfuric acid (mixed acid), are required for nitration.[6][7] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The nitration of 2,6-dichloropyridine preferentially occurs at the 3-position. This is because the pyridine nitrogen and the two chlorine atoms deactivate the ortho and para positions (2, 4, and 6) towards electrophilic attack. The 3 and 5 positions are the most electron-rich and therefore the most susceptible to substitution. Due to the symmetry of the starting material, these positions are equivalent.

dot

Caption: Experimental workflow for the nitration of 2,6-dichloropyridine.

Experimental Protocol for the Synthesis of 2,6-Dichloro-3-nitropyridine

The following protocol is a representative procedure for the laboratory-scale synthesis of 2,6-dichloro-3-nitropyridine.[8]

Materials and Reagents:

-

2,6-Dichloropyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Deionized Water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,6-dichloropyridine (1.0 eq).

-

With constant stirring, slowly add concentrated sulfuric acid (4-5 volumes) to the flask, ensuring the temperature is maintained below 30 °C.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add concentrated nitric acid (1.5-2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring.

-

A precipitate of 2,6-dichloro-3-nitropyridine will form.

-

Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral.

-

Dry the product under vacuum to a constant weight.

Expected Outcome: This procedure should yield 2,6-dichloro-3-nitropyridine as a pale yellow solid with a yield of 80-90%. The purity can be assessed by melting point determination and spectroscopic analysis.

| Parameter | Value |

| Molecular Formula | C₅H₂Cl₂N₂O₂ |

| Molecular Weight | 192.98 g/mol [9] |

| Appearance | Pale yellow solid |

| Melting Point | 61-63 °C |

Hazards of Nitrating Agents

Nitrating agents, especially mixed acids, are highly corrosive and potent oxidizing agents.[10] Their use requires strict safety protocols.

-

Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin and eyes. Always wear appropriate PPE, including acid-resistant gloves and a face shield.

-

Exothermic Reactions: The nitration reaction is highly exothermic.[10] Proper temperature control is crucial to prevent runaway reactions. The slow, dropwise addition of nitric acid and efficient cooling are essential.

-

Formation of Byproducts: Over-nitration can lead to the formation of highly unstable and potentially explosive polynitrated compounds.[6][10] Strict control of stoichiometry and reaction time is necessary.[6]

The Key Transformation: Regioselective Methoxylation

The final step in the synthesis of 6-chloro-3-methoxy-2-nitropyridine is the nucleophilic aromatic substitution of one of the chlorine atoms in 2,6-dichloro-3-nitropyridine with a methoxy group. This is typically achieved using sodium methoxide in methanol.

Understanding Regioselectivity in SNAr Reactions

The regioselectivity of this reaction is a critical consideration. The nitro group at the 3-position is strongly electron-withdrawing, which activates both the C2 and C6 positions for nucleophilic attack. The outcome of the reaction (i.e., which chlorine is displaced) is determined by a combination of electronic and steric factors.[11][12]

-

Electronic Effects: The nitro group activates both the ortho (C2) and para (C6) positions. Inductively, the nitro group strongly withdraws electron density, making the adjacent C2 position highly electrophilic.[11]

-

Steric Effects: The nitro group at C3 exerts a significant steric hindrance on the C2 position. A bulky nucleophile will therefore preferentially attack the less sterically hindered C6 position.[11]

For the synthesis of 6-chloro-3-methoxy-2-nitropyridine from 2,6-dichloro-3-nitropyridine, the incoming methoxide needs to displace the chlorine at the 2-position. However, due to the steric hindrance of the adjacent nitro group, this can be challenging. The literature suggests that for 3-substituted 2,6-dichloropyridines, substitution at the 6-position is often favored, especially with bulky substituents at the 3-position.[12]

Experimental Protocol for the Synthesis of 6-Chloro-3-methoxy-2-nitropyridine

A precise, validated protocol for the selective synthesis of 6-chloro-3-methoxy-2-nitropyridine is not extensively detailed in readily available literature, suggesting that achieving high regioselectivity for the C2 substitution may be non-trivial and could result in a mixture of isomers. However, a general procedure for methoxylation is presented below, which would likely require optimization and careful purification to isolate the desired product.

Materials and Reagents:

-

2,6-Dichloro-3-nitropyridine

-

Sodium Methoxide (solid or as a solution in methanol)

-

Methanol (anhydrous)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of sodium methoxide (1.0-1.2 eq) in methanol dropwise, maintaining the low temperature.

-

After the addition, allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS to determine the ratio of isomers formed.

-

Upon completion, carefully quench the reaction by pouring it into ice water.

-

The product(s) may precipitate out of solution or may require extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product will likely be a mixture of 6-chloro-3-methoxy-2-nitropyridine and its isomer, 2-chloro-6-methoxy-3-nitropyridine. Purification by column chromatography or recrystallization will be necessary to isolate the desired product.

| Parameter | Value |

| Molecular Formula | C₆H₅ClN₂O₃ |

| Molecular Weight | 188.57 g/mol [13] |

| Appearance | Expected to be a solid |

| CAS Number | 1616526-81-8[14] |

Safety and Handling of Sodium Methoxide

Sodium methoxide is a highly corrosive and flammable solid.[4][15][16] It reacts violently with water.

-

Handling: Handle in a glove box or under an inert atmosphere. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[4][15]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and flammable-liquids storage area.[16][17]

-

Fire Hazard: Sodium methoxide is flammable and can self-heat.[4][16] In case of fire, use a dry chemical extinguisher. Do not use water.

-

Reactivity: Reacts violently with water to produce methanol and sodium hydroxide. Keep away from water and acids.

Characterization of 6-Chloro-3-methoxy-2-nitropyridine

The final product should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide definitive structural information. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the substitution pattern.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹), the C-Cl bond, and the C-O ether linkage.

Conclusion

The synthesis of 6-chloro-3-methoxy-2-nitropyridine is a multi-step process that requires careful handling of hazardous materials and a deep understanding of reaction mechanisms, particularly regioselectivity in aromatic substitution reactions. The key starting material, 2,6-dichloropyridine, is first nitrated to form 2,6-dichloro-3-nitropyridine. The subsequent selective methoxylation presents a significant chemical challenge that may require careful optimization to achieve the desired isomer in high yield and purity. This guide provides the fundamental knowledge and practical considerations for researchers and scientists to approach this synthesis with a foundation of safety and scientific rigor.

References

-

Jubilant Ingrevia Limited. (n.d.). 2,6-Dichloropyridine Safety Data Sheet. Retrieved from [Link]

-

Gelest, Inc. (2015, June 2). Sodium Methoxide, 95% Safety Data Sheet. Retrieved from [Link]

-

Alkali Metals Limited. (n.d.). Material Safety Data Sheet Sodium Methoxide (Powder). Retrieved from [Link]

-

ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-methoxy-3-nitropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

-

Autech Corp. (n.d.). 40851-91-0 6-Chloro-2-methoxy-3-nitropyridine. Retrieved from [Link]

-

Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-chloro-2-methoxy-3-nitropyridine (C6H5ClN2O3). Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]

-

Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Retrieved from [Link]

-

YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

Semantic Scholar. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

-

PubChem. (n.d.). 2,6-Dichloro-3-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.

-

ACS Publications. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Retrieved from [Link]

-

MDPI. (2024, November 11). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

-

UU Research Portal. (n.d.). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Ph). Retrieved from [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. gelest.com [gelest.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 9. 2,6-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. 6-Chloro-2-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. jk-sci.com [jk-sci.com]

- 15. alkalimetals.com [alkalimetals.com]

- 16. download.basf.com [download.basf.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR [m.chemicalbook.com]

- 19. bg.copernicus.org [bg.copernicus.org]

Technical Deep Dive: Reactivity & Applications of 6-Chloro-3-methoxy-2-nitropyridine

Executive Summary

6-Chloro-3-methoxy-2-nitropyridine (CAS: 1616526-81-8) represents a highly specialized "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. Its utility stems from its unique trisubstituted substitution pattern: an electrophilic chlorine at position C6, a resonance-donating but inductively withdrawing methoxy group at C3, and a strong electron-withdrawing nitro group at C2.

This guide details the chemoselective reactivity of this intermediate, focusing on its application in Nucleophilic Aromatic Substitution (SNAr) , Nitro Reduction , and subsequent Heterocyclic Ring Fusions .

Electronic Structure & Reactivity Profile

To predict and control the reactivity of 6-Chloro-3-methoxy-2-nitropyridine, one must understand the competing electronic effects on the pyridine ring.

The Electrophilic "Hotspot" (C6)

The C6 position is the primary site for nucleophilic attack. This regioselectivity is governed by two factors:

-

Alpha-Effect: The C6 carbon is adjacent to the ring nitrogen (N1). The electronegative nitrogen withdraws electron density via induction (-I effect), making C6 electron-deficient.

-

Long-Range Activation: The nitro group at C2 exerts a strong electron-withdrawing effect (-M and -I). While C2 is also electron-deficient, the leaving group ability of the chloride at C6, combined with the stability of the resulting Meisenheimer complex (where the negative charge is delocalized onto the ring nitrogen and the nitro group), makes C6 the kinetic site of substitution.

The Role of the Methoxy Group (C3)

The C3-methoxy group presents a steric and electronic challenge.

-

Sterics: It is flanked by the bulky nitro group (C2) and the reaction center (C4/C6 vicinity).

-

Electronics: While it donates electrons via resonance (+M), it is inductively withdrawing (-I). Crucially, it does not deactivate the C6 position enough to prevent SNAr, but it does modulate the basicity of the final pyridine product.